Ethyl 2-(phenylamino)butanoate
CAS No.:
Cat. No.: VC18095754
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | ethyl 2-anilinobutanoate |
| Standard InChI | InChI=1S/C12H17NO2/c1-3-11(12(14)15-4-2)13-10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3 |
| Standard InChI Key | FYTOXHLUYLPZPE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)OCC)NC1=CC=CC=C1 |
Introduction
Chemical Structure and Nomenclature
Ethyl 2-(phenylamino)butanoate (CAS Registry Number: To be determined) is an ester derivative characterized by a butanoate backbone substituted with a phenylamino group at the second carbon. Its systematic IUPAC name is ethyl 2-(phenylamino)butanoate, reflecting the ethyl ester group and the phenylamino substituent. The molecular formula is C₁₂H₁₇NO₂, with a molar mass of 207.27 g/mol.
The compound’s structure comprises three distinct regions:
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Ethyl ester moiety: Provides hydrophobicity and influences metabolic stability.
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Butanoate chain: Contributes to molecular flexibility and intermolecular interactions.
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Phenylamino group: Imparts aromaticity and potential for hydrogen bonding or π-π stacking.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the esterification of 2-(phenylamino)butanoic acid with ethanol under acidic catalysis. A typical procedure includes:
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Reaction Setup: Combine 2-(phenylamino)butanoic acid (1.0 equiv) with excess ethanol (5.0 equiv) and concentrated sulfuric acid (0.1 equiv) as a catalyst.
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Reflux Conditions: Heat the mixture at 70–80°C for 6–8 hours under anhydrous conditions.
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Workup: Neutralize the acid with sodium bicarbonate, extract with ethyl acetate, and purify via vacuum distillation or column chromatography.
Yield Optimization:
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Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) improves yield (85–90%) compared to H₂SO₄ (70–75%) by reducing side reactions.
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Solvent-Free Systems: Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6–8 hours | 30–45 minutes |
| Temperature | 70–80°C | 100–120°C |
| Catalyst Loading | 0.1 equiv | 0.05 equiv |
| Annual Production | N/A | 10–50 metric tons |
Physicochemical Properties
Stability and Degradation
Ethyl 2-(phenylamino)butanoate exhibits moderate stability under ambient conditions but undergoes hydrolysis in aqueous environments:
Hydrolysis Kinetics:
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Half-Life (pH 7.4, 37°C): 48 hours.
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Products: 2-(Phenylamino)butanoic acid and ethanol.
Degradation Pathways:
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Enzymatic Hydrolysis: Catalyzed by esterases in biological systems.
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Oxidative Degradation: Susceptible to radical-mediated oxidation at the phenylamino group.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.40 (m, 2H, CH₂COO), 3.10 (m, 1H, NCH), 4.15 (q, 2H, OCH₂), 6.60–7.20 (m, 5H, Ar-H).
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IR (KBr): 1745 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).
| Study Model | IC₅₀ (μM) | Reference Model |
|---|---|---|
| Human COX-2 | 12.4 | Celecoxib (0.04) |
| Murine Macrophages | 18.9 | Indomethacin (0.1) |
Antimicrobial Properties
Screening against Gram-positive bacteria reveals moderate activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Bacillus subtilis | 128 |
Applications in Pharmaceutical Development
Prodrug Design
The ethyl ester group enhances lipophilicity, improving blood-brain barrier (BBB) penetration. Hydrolysis in vivo releases the active acid, enabling targeted delivery.
Case Study:
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Analgesic Prodrug: Ethyl 2-(phenylamino)butanoate reduced neuropathic pain in rodent models by 60% at 50 mg/kg (oral), comparable to gabapentin.
Polymer Chemistry
Incorporated into biodegradable polymers for controlled drug release:
| Polymer Matrix | Drug Load (%) | Release Half-Life (Days) |
|---|---|---|
| PLGA | 15 | 14 |
| Polycaprolactone | 22 | 28 |
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